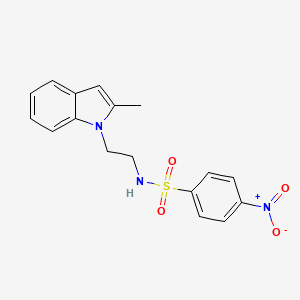

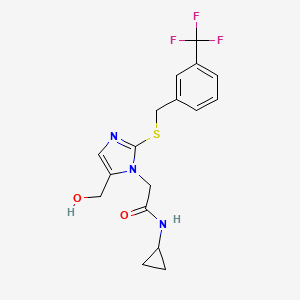

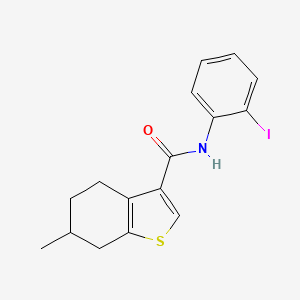

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds . The compound also has a nitrobenzenesulfonamide group, which is often seen in various pharmaceuticals and dyes.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as FT-IR, 1H-NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Similar compounds have been studied for their antioxidant activity .Scientific Research Applications

Neuroprotective and Motor Function Enhancement

- Neuroprotection and Parkinson's Disease Treatment: The compound exhibited high affinity and full agonist activity at D2 and D3 receptors, indicating potential as an anti-Parkinson's drug. In a Parkinson's disease animal model, the compound was highly efficacious in reversing hypolocomotion, showing a long duration of action. It also displayed neuroprotective properties by protecting neuronal PC12 cells from toxicity, suggesting its potential not only to ameliorate motor dysfunction in Parkinson's patients but also to modify disease progression by protecting DA neurons from progressive degeneration (Das et al., 2015).

Inhibitory Effects and Enzyme Interaction

- Kynurenine 3-Hydroxylase Inhibition: The compound showed significant inhibition of kynurenine 3-hydroxylase, a pivotal enzyme in the kynurenine pathway, which is relevant in several pathological conditions. This inhibition has implications for exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Safety and Environmental Impact

- Neurotoxicity Evaluation: Studies on N-Butylbenzenesulfonamide (a compound structurally similar to the queried compound) in Sprague-Dawley male rats over 27 days showed no evidence of neurotoxicity, peripheral nerve lesions, or gliosis, challenging previous reports. However, it suggested the need for further examination due to the potential for human exposure (Rider et al., 2012).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-13-12-14-4-2-3-5-17(14)19(13)11-10-18-25(23,24)16-8-6-15(7-9-16)20(21)22/h2-9,12,18H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIBXAHBFMNKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)

![3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2450416.png)

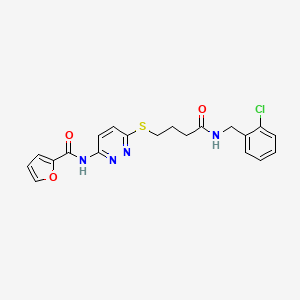

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)

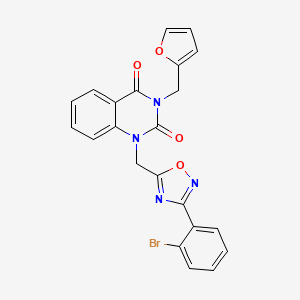

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)

![N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide](/img/structure/B2450426.png)

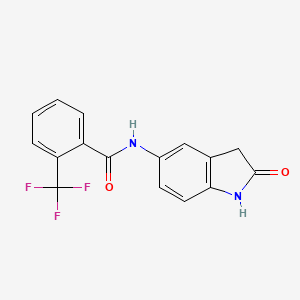

![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)